4-(6-Chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving chlorination and esterification.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using a tert-butyl group to prevent unwanted side reactions.
Final coupling: The protected piperazine is coupled with the pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the tert-butyl protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can yield deprotected piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the chloro and ethoxycarbonyl groups on the pyridine ring, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C18H26ClN3O4 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
tert-butyl 4-(6-chloro-4-ethoxycarbonyl-3-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN3O4/c1-6-25-16(23)13-11-14(19)20-15(12(13)2)21-7-9-22(10-8-21)17(24)26-18(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
ROGPKOUZFWWCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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